Pirenzepine dihydrochloride Pirenzepine dihydrochloride An antimuscarinic agent that inhibits gastric secretion at lower doses than are required to affect gastrointestinal motility, salivary, central nervous system, cardiovascular, ocular, and urinary function. It promotes the healing of duodenal ulcers and due to its cytoprotective action is beneficial in the prevention of duodenal ulcer recurrence. It also potentiates the effect of other antiulcer agents such as CIMETIDINE and RANITIDINE. It is generally well tolerated by patients.
Brand Name: Vulcanchem
CAS No.: 29868-97-1
VCID: VC20773423
InChI: InChI=1S/C19H21N5O2.ClH/c1-22-9-11-23(12-10-22)13-17(25)24-16-7-3-2-5-14(16)19(26)21-15-6-4-8-20-18(15)24;/h2-8H,9-13H2,1H3,(H,21,26);1H
SMILES: CN1CCN(CC1)CC(=O)N2C3=CC=CC=C3C(=O)NC4=C2N=CC=C4.Cl.Cl
Molecular Formula: C19H22ClN5O2
Molecular Weight: 387.9 g/mol

Pirenzepine dihydrochloride

CAS No.: 29868-97-1

Cat. No.: VC20773423

Molecular Formula: C19H22ClN5O2

Molecular Weight: 387.9 g/mol

* For research use only. Not for human or veterinary use.

Pirenzepine dihydrochloride - 29868-97-1

Specification

Description An antimuscarinic agent that inhibits gastric secretion at lower doses than are required to affect gastrointestinal motility, salivary, central nervous system, cardiovascular, ocular, and urinary function. It promotes the healing of duodenal ulcers and due to its cytoprotective action is beneficial in the prevention of duodenal ulcer recurrence. It also potentiates the effect of other antiulcer agents such as CIMETIDINE and RANITIDINE. It is generally well tolerated by patients.
CAS No. 29868-97-1
Molecular Formula C19H22ClN5O2
Molecular Weight 387.9 g/mol
IUPAC Name 11-[2-(4-methylpiperazin-1-yl)acetyl]-5H-pyrido[2,3-b][1,4]benzodiazepin-6-one;hydrochloride
Standard InChI InChI=1S/C19H21N5O2.ClH/c1-22-9-11-23(12-10-22)13-17(25)24-16-7-3-2-5-14(16)19(26)21-15-6-4-8-20-18(15)24;/h2-8H,9-13H2,1H3,(H,21,26);1H
Standard InChI Key AFBSBOBDKXETKP-UHFFFAOYSA-N
SMILES CN1CCN(CC1)CC(=O)N2C3=CC=CC=C3C(=O)NC4=C2N=CC=C4.Cl.Cl
Canonical SMILES CN1CCN(CC1)CC(=O)N2C3=CC=CC=C3C(=O)NC4=C2N=CC=C4.Cl
Appearance Solid powder

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